molecular formula C22H25N3O3S B2560574 N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 1327244-30-3

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No.: B2560574
CAS No.: 1327244-30-3
M. Wt: 411.52
InChI Key: RJPZYZAYJGSHLS-UHFFFAOYSA-N
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Description

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule is characterized by its unique hybrid structure, which incorporates multiple pharmaceutically relevant motifs. The compound features a 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide core, a scaffold known to be present in various biologically active molecules . This is linked via a carboxamide group to a tetrahydro-2H-pyran (a common saturated oxygen-containing heterocycle ) substituted at the 4-position with a 2-methoxyphenyl group. The integration of these distinct pharmacophores—the thiazole-pyrrole system and the tetrahydropyran—suggests potential for diverse target engagement and makes it a valuable scaffold for probing novel biological pathways. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a lead compound for the development of new therapeutic agents. Its specific structural attributes make it particularly useful for high-throughput screening, structure-activity relationship (SAR) studies, and as a building block in the construction of more complex chemical libraries. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-16-19(29-21(24-16)25-11-5-6-12-25)20(26)23-15-22(9-13-28-14-10-22)17-7-3-4-8-18(17)27-2/h3-8,11-12H,9-10,13-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPZYZAYJGSHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3(CCOCC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, exploring its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyDetails
Common Name This compound
CAS Number 1327244-30-3
Molecular Formula C22H25N3O3S
Molecular Weight 411.5 g/mol

The biological activity of this compound can be attributed to its structural components, particularly the thiazole and pyrrole moieties. Thiazoles are known for their diverse pharmacological properties, including anticancer, anticonvulsant, and antimicrobial activities. The presence of the methoxyphenyl group may enhance the binding affinity to various biological targets, which is crucial for its therapeutic efficacy.

1. Antitumor Activity

Research indicates that thiazole derivatives often exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated that thiazole-containing compounds can induce apoptosis in various cancer cell lines, including MCF7 (breast cancer) and A431 (skin cancer) cells, with IC50 values indicating potent cytotoxicity .

2. Anticonvulsant Activity

The compound's structural features suggest potential anticonvulsant properties. Thiazoles have been linked to effective anticonvulsant activity in various studies. For example, certain thiazole derivatives have been shown to eliminate tonic extensor phases in seizure models, indicating their ability to modulate neuronal excitability .

3. Antimicrobial Properties

Compounds with similar sulfonamide structures are frequently investigated for their antimicrobial effects. The thiazole ring's presence enhances the compound's ability to inhibit bacterial growth, making it a candidate for further exploration in treating bacterial infections .

Case Studies and Research Findings

Several studies highlight the biological activity of thiazole derivatives:

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of a series of thiazole-based compounds on human cancer cell lines. The results indicated that compounds with electron-donating groups, such as methyl or methoxy substituents on the phenyl ring, exhibited enhanced antitumor activity compared to their unsubstituted counterparts. The study reported IC50 values as low as 1.61 µg/mL for certain derivatives .

Case Study 2: Anticonvulsant Screening

In a screening of novel thiazole-integrated compounds, one derivative displayed significant anticonvulsant activity with a median effective dose (ED50) lower than that of traditional anticonvulsants. The structure–activity relationship (SAR) analysis suggested that substituents at specific positions on the thiazole ring were critical for enhancing activity .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name / ID Core Heterocycle Position 2 Substituent Amide Side Chain Substituent Key Biological Activity/Application Evidence Source
Target Compound Thiazole 1H-Pyrrol-1-yl 4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-yl Not explicitly reported (inferred kinase/receptor modulation)
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs (e.g., 3a–s ) Thiazole 4-Pyridinyl Varied amines (e.g., cyclohexyl, aryl) Receptor inhibition (statistical p<0.05–0.001)
1-(2-Bromophenyl)-N-(4-cyano-tetrahydro-2H-pyran-4-yl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide (9e ) Pyrazole Bromophenyl 4-Cyano-tetrahydro-2H-pyran-4-yl Not explicitly reported (structural focus)
5-Aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues (4a–h ) Thiophene Aryl groups 4-Methylpyridin-2-yl Antibacterial efficacy
Dasatinib (BMS-354825) Thiazole Pyrimidinyl-amino 2-Chloro-6-methylphenyl + piperazinyl Tyrosine kinase inhibitor (FDA-approved)

Key Observations

Heterocyclic Core Variations
  • Thiazole vs. Pyrazole/Thiophene: The target compound’s thiazole core (vs. pyrazole in or thiophene in ) likely enhances π-π stacking interactions in receptor binding.
  • Substituent Effects : The 1H-pyrrol-1-yl group at position 2 (target compound) may enhance solubility compared to bulkier 4-pyridinyl () or bromophenyl () groups.
Amide Side Chain Modifications
  • Tetrahydro-2H-pyran vs.
  • Comparison with Dasatinib : While Dasatinib’s amide side chain includes a chloro-methylphenyl group and a piperazinyl-hydroxyethyl moiety for kinase selectivity, the target compound’s tetrahydro-pyran group may favor distinct pharmacokinetic profiles .

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